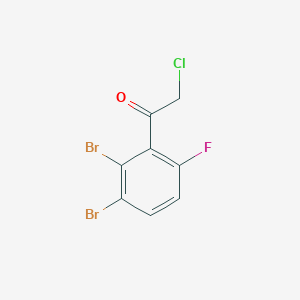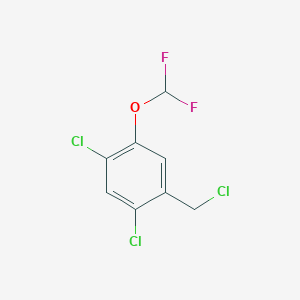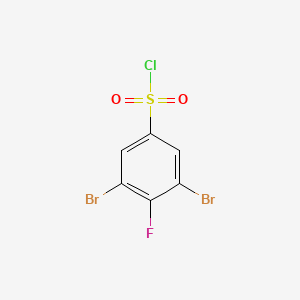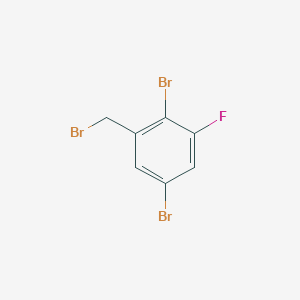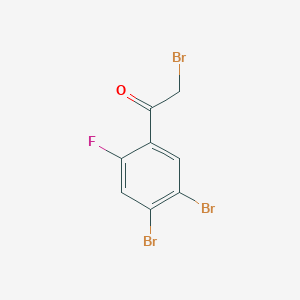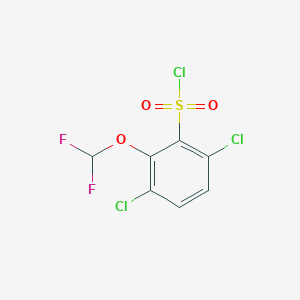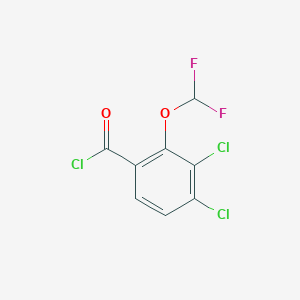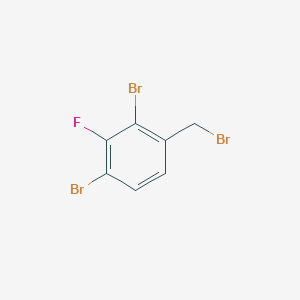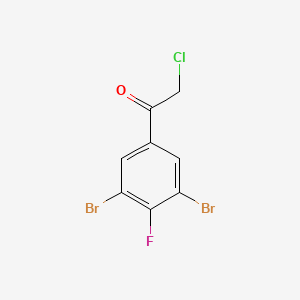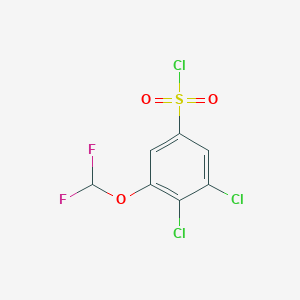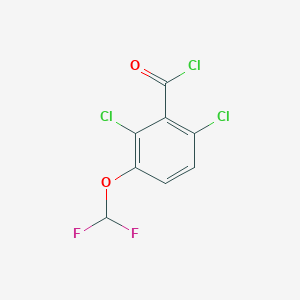
2',6'-Dichloro-4'-fluorophenacyl bromide
Descripción general
Descripción
2’,6’-Dichloro-4’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 . It is also known by other names such as 2-Bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone and Ethanone, 2-bromo-1-(2,6-dichloro-4-fluorophenyl)- .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-4’-fluorophenacyl bromide consists of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one fluorine atom .Physical And Chemical Properties Analysis
The boiling point of 2’,6’-Dichloro-4’-fluorophenacyl bromide is predicted to be 261.0±35.0 °C and its density is predicted to be 1.762±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antitumor Activity
2',6'-Dichloro-4'-fluorophenacyl bromide has been utilized in the synthesis of new fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety. These derivatives were tested for their antitumor activity and showed moderate to excellent growth inhibition against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. The compound 4d, in particular, exhibited promising antiproliferative activity with GI(50) values in the range of 1.06-25.4 microM (K. Bhat, B. Poojary, D. J. Prasad, P. Naik, B. S. Holla, 2009).
Antimicrobial Activity
Research has also demonstrated the potential of this compound in the synthesis of 1,2,4-triazolo[3,4-b]thiazole derivatives through a novel multi-component reaction. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, highlighting the broad applicability of this chemical in developing new antimicrobial agents (K. Bhat, B. S. Holla, 2004).
Synthesis of Novel Compounds
The molecule has been a key precursor in the synthesis of novel compounds with potential biological activities. For instance, it has been used in the creation of new thiazole and selenazole derivatives, showcasing its versatility in organic synthesis. These derivatives have been synthesized using phenacyl bromides and thiourea/phenylthiourea/selenourea in aqueous methanol at ambient temperature, yielding products with excellent purity and yield in a very short time (Janardhan Banothu, Krishnaiah Vaarla, Rajitha Bavantula, P. Crooks, 2014).
Synthesis and Evaluation of Pyridines
Additionally, this compound has been involved in the synthesis of 2, 4, 6 – triaryl pyridines, indicating its utility in the development of novel pyridine derivatives with potential application in various fields of chemistry and pharmacology. The synthesis involved the reaction of 4 – fluorophenacyl bromide and pyridine, under specific conditions, leading to the formation of symmetrical pyridines with different substituents, confirming the flexibility and reactivity of this compound in synthetic chemistry (A. K. Agarwal, 2012).
Propiedades
IUPAC Name |
2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYMOCXFLUFYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



